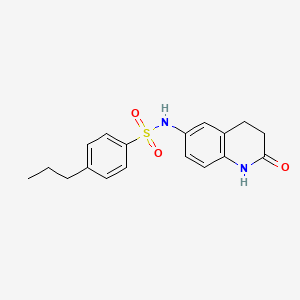![molecular formula C18H20N2S B2908861 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 618407-03-7](/img/structure/B2908861.png)
2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole, also known as MPTI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTI belongs to the class of indole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole is not fully understood. However, studies have suggested that 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Furthermore, 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been found to modulate several biochemical and physiological processes. In vitro studies have shown that 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole inhibits the expression of certain genes involved in cancer cell proliferation and survival. 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been found to exhibit low toxicity in animal studies, suggesting its potential as a safe and effective drug. However, one limitation of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole. One area of interest is the elucidation of its mechanism of action, which may provide insight into its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole for different applications. Furthermore, the development of novel formulations or analogs of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole may improve its solubility and enhance its efficacy. Overall, the continued investigation of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole may lead to the discovery of new and effective treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with pyrrolidine and thiophen-2-ylmethanamine. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is purified by column chromatography, yielding 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole as a white solid.
Aplicaciones Científicas De Investigación
2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In vitro studies have shown that 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole inhibits the growth of various cancer cell lines, including breast cancer and lung cancer. 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has been shown to protect neurons from oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-17(14-7-2-3-8-15(14)19-13)18(16-9-6-12-21-16)20-10-4-5-11-20/h2-3,6-9,12,18-19H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWJUXDWSPHPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)
![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)
